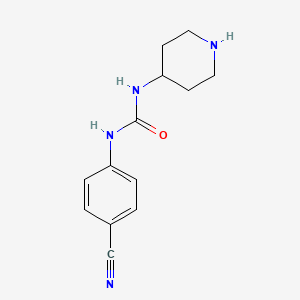
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by scientists at the University of Queensland in Australia and has since been the subject of extensive research due to its potential applications in cancer treatment.
Mechanism of Action
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid works by selectively inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for cell growth and proliferation. As a result, cancer cells that are dependent on high levels of ribosome biogenesis are particularly sensitive to 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid has also been shown to have other effects on cellular processes. It has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis. It has also been shown to modulate the DNA damage response and alter the expression of genes involved in DNA repair.
Advantages and Limitations for Lab Experiments
One advantage of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid is its potency and selectivity for RNA polymerase I transcription. This makes it a useful tool for studying the role of ribosome biogenesis in cancer and other diseases. However, its mechanism of action is complex and involves multiple pathways, which can make it difficult to interpret experimental results. Additionally, its toxicity and potential side effects may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid. One area of interest is in combination therapy, where 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid is used in combination with other drugs to enhance its anti-tumor activity. Another area of interest is in the development of biomarkers to predict response to 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid, which could help identify patients who are most likely to benefit from treatment. Finally, further research is needed to fully understand the complex mechanisms of action of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid and its potential applications in cancer and other diseases.
Synthesis Methods
The synthesis of 1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid involves several steps, including the reaction of cyclopropylamine with ethyl 2-bromoacetate to form the corresponding ester. This is then reacted with sodium hydride and 2-oxazolecarboxylic acid to form the desired product.
Scientific Research Applications
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid has been shown to have potent anti-tumor activity in preclinical studies, particularly against cancers that are driven by overactive nucleolar stress pathways. It has been shown to be effective against a range of cancers, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(10-6-11(19-14-10)8-3-4-8)15-5-1-2-9(7-15)13(17)18/h6,8-9H,1-5,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVZFZZGPLPNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)

![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)
![2-[(2-Methyl-5-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B7541208.png)
![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
